molecular formula C10H6BrNO2 B11781591 7-Bromo-2-methylquinoline-5,8-dione

7-Bromo-2-methylquinoline-5,8-dione

Cat. No.: B11781591
M. Wt: 252.06 g/mol
InChI Key: HZWDPAOBGLCOQW-UHFFFAOYSA-N
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Description

7-Bromo-2-methylquinoline-5,8-dione: is a heterocyclic compound that belongs to the quinoline family. It is characterized by the presence of a bromine atom at the 7th position, a methyl group at the 2nd position, and two ketone groups at the 5th and 8th positions on the quinoline ring. This compound is known for its versatility as a synthetic intermediate in the preparation of various heterocyclic compounds, including piperidine derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-methylquinoline-5,8-dione typically involves the amination of 7-bromoquinoline with cyclohexylamine or benzylamine . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2-methylquinoline-5,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 7-Bromo-2-methylquinoline-5,8-dione is used as a synthetic intermediate in the preparation of various heterocyclic compounds, including piperidine derivatives .

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives have shown promise in inhibiting the growth of certain bacterial and cancer cell lines .

Medicine: Research is ongoing to explore the potential of this compound and its derivatives as therapeutic agents. The compound’s ability to interact with biological targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other fine chemicals. Its versatility as a synthetic intermediate makes it valuable in various chemical manufacturing processes .

Mechanism of Action

The mechanism of action of 7-Bromo-2-methylquinoline-5,8-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting cellular processes. For example, its derivatives have been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H6BrNO2

Molecular Weight

252.06 g/mol

IUPAC Name

7-bromo-2-methylquinoline-5,8-dione

InChI

InChI=1S/C10H6BrNO2/c1-5-2-3-6-8(13)4-7(11)10(14)9(6)12-5/h2-4H,1H3

InChI Key

HZWDPAOBGLCOQW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C=C(C2=O)Br

Origin of Product

United States

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